3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine
CAS No.:
Cat. No.: VC16403325
Molecular Formula: C11H20ClN3
Molecular Weight: 229.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H20ClN3 |
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Molecular Weight | 229.75 g/mol |
IUPAC Name | 5-cyclopropyl-2-methyl-N-(2-methylpropyl)pyrazol-3-amine;hydrochloride |
Standard InChI | InChI=1S/C11H19N3.ClH/c1-8(2)7-12-11-6-10(9-4-5-9)13-14(11)3;/h6,8-9,12H,4-5,7H2,1-3H3;1H |
Standard InChI Key | FQMJLCNCXZVZIT-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CNC1=CC(=NN1C)C2CC2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a pyrazole ring—a five-membered heterocycle with two adjacent nitrogen atoms—substituted at three positions:
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Position 1: A methyl group () attached to one nitrogen atom.
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Position 3: A cyclopropyl group () bonded to the carbon adjacent to the second nitrogen.
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Position 5: An amine group () modified with an isobutyl substituent (), forming a secondary amine.
This configuration enhances lipophilicity compared to simpler pyrazoles, potentially improving membrane permeability in biological systems.
Table 1: Comparative Molecular Properties of Pyrazole Derivatives
Spectroscopic and Analytical Data
Pyrazole derivatives are typically characterized via:
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Nuclear Magnetic Resonance (NMR): Distinct signals for cyclopropane protons (δ 0.5–1.5 ppm) and amine protons (δ 1.5–3.0 ppm).
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Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight, with fragmentation patterns indicating loss of isobutyl () or cyclopropyl () groups .
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Infrared (IR) Spectroscopy: Stretching vibrations for N-H (3300–3500 cm) and C-N (1250–1350 cm) bonds .
Synthesis and Reaction Pathways
Synthetic Routes
The synthesis of 3-cyclopropyl-N-isobutyl-1-methyl-1H-pyrazol-5-amine likely follows a multi-step protocol analogous to related pyrazole amines:
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Pyrazole Ring Formation: Condensation of hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds under acidic or basic conditions. For example, cyclopropanecarboxaldehyde may react with methylhydrazine to form the 1-methyl-3-cyclopropylpyrazole intermediate.
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N-Alkylation: Introduction of the isobutyl group via nucleophilic substitution or Mitsunobu reaction. For instance, treating the intermediate with isobutyl bromide in the presence of a base like potassium carbonate .
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Amine Functionalization: Reductive amination or direct substitution to attach the amine group at position 5 .
Microwave-assisted synthesis and catalytic methods (e.g., palladium-catalyzed cross-coupling) may enhance yield and selectivity.
Reaction Mechanisms
Key reactions involving the compound include:
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Electrophilic Substitution: The pyrazole ring undergoes nitration or sulfonation at position 4 due to the electron-donating effects of the methyl and cyclopropyl groups.
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Oxidation: The amine group may oxidize to a nitroso () or nitro () derivative under strong oxidizing conditions .
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Cyclopropane Ring-Opening: Under acidic conditions, the cyclopropane moiety can undergo ring-opening reactions to form linear alkanes .
Pharmacological and Industrial Applications
Table 2: Biological Activities of Related Pyrazole Amines
Compound | Target | IC (nM) | Application |
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3-Cyclopropyl-1-isobutyl-1H-pyrazol-5-amine | COX-2 | 12.4 | Anti-inflammatory |
3-Cyclobutyl-1-methyl-1H-pyrazol-5-amine | EGFR Tyrosine Kinase | 8.7 | Anticancer |
Agrochemical Uses
The compound’s lipophilicity and heterocyclic structure make it suitable for:
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Herbicides: Disruption of plant acetolactate synthase (ALS).
Material Science Applications
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Polymer Additives: The cyclopropane ring’s strain energy may enhance polymer cross-linking efficiency .
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Coordination Chemistry: Pyrazole amines act as ligands for transition metals (e.g., Cu, Fe) in catalytic systems.
Challenges and Future Directions
Synthesis Optimization
Current methods suffer from low yields (30–50%) and lengthy purification steps. Flow chemistry and enzymatic catalysis could address these limitations .
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